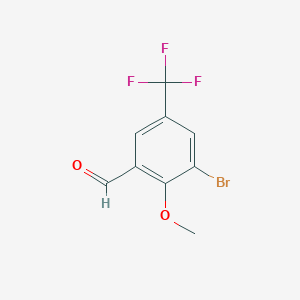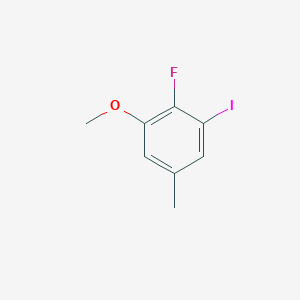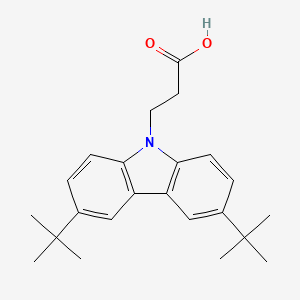
3-(3,6-Di-tert-butyl-9h-carbazol-9-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,6-Di-tert-butyl-9h-carbazol-9-yl)propanoic acid is a derivative of carbazole, a heterocyclic aromatic organic compound This compound is characterized by the presence of two tert-butyl groups at the 3 and 6 positions of the carbazole ring, which significantly influences its chemical properties and applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,6-Di-tert-butyl-9h-carbazol-9-yl)propanoic acid typically involves the Friedel-Crafts alkylation of carbazole with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum trichloride (AlCl3) . The reaction proceeds under anhydrous conditions to prevent hydrolysis of the catalyst. The resulting 3,6-di-tert-butylcarbazole is then subjected to further functionalization to introduce the propanoic acid group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(3,6-Di-tert-butyl-9h-carbazol-9-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbazole ring to its dihydro form.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the carbazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) facilitate electrophilic substitution reactions.
Major Products
The major products formed from these reactions include various substituted carbazole derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
3-(3,6-Di-tert-butyl-9h-carbazol-9-yl)propanoic acid has a wide range of applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: The compound is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials due to its excellent hole-transporting properties
Mecanismo De Acción
The mechanism of action of 3-(3,6-Di-tert-butyl-9h-carbazol-9-yl)propanoic acid involves its interaction with various molecular targets and pathways. The carbazole ring’s electron-donating properties and the steric hindrance provided by the tert-butyl groups influence its binding affinity and reactivity. The propanoic acid moiety can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
3,6-Di-tert-butylcarbazole: Lacks the propanoic acid group, making it less reactive in certain applications.
4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)aniline: Contains an aniline group instead of a propanoic acid group, leading to different chemical properties and applications.
Uniqueness
3-(3,6-Di-tert-butyl-9h-carbazol-9-yl)propanoic acid is unique due to the combination of the carbazole core with tert-butyl groups and a propanoic acid moiety. This unique structure imparts specific electronic and steric properties, making it suitable for a wide range of applications in materials science, biology, and industry.
Propiedades
Número CAS |
5439-28-1 |
|---|---|
Fórmula molecular |
C23H29NO2 |
Peso molecular |
351.5 g/mol |
Nombre IUPAC |
3-(3,6-ditert-butylcarbazol-9-yl)propanoic acid |
InChI |
InChI=1S/C23H29NO2/c1-22(2,3)15-7-9-19-17(13-15)18-14-16(23(4,5)6)8-10-20(18)24(19)12-11-21(25)26/h7-10,13-14H,11-12H2,1-6H3,(H,25,26) |
Clave InChI |
MFVSFXSONJGHBA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(C)(C)C)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


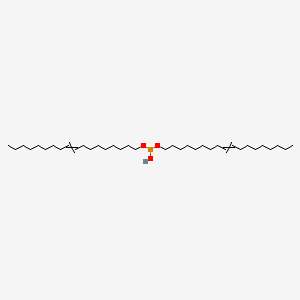
![2-[1-(4-Methylphenyl)-2-phenylethyl]butanedioic acid](/img/structure/B14015058.png)
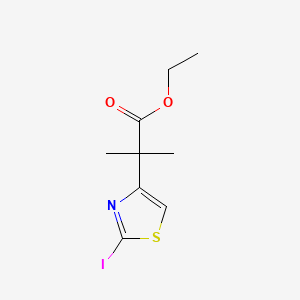


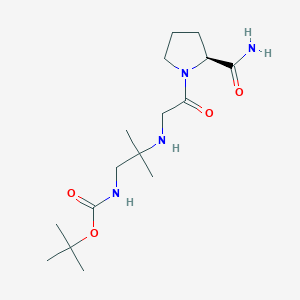
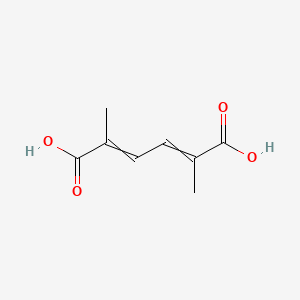
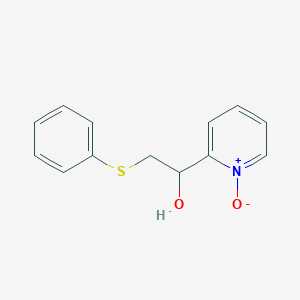
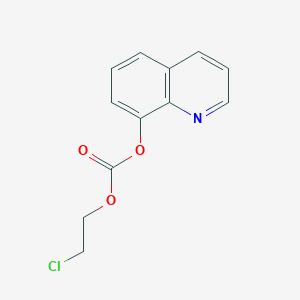
![N-[(2,4-Dimethoxyphenyl)methyl]-4-oxopentanamide](/img/structure/B14015078.png)
